molecular formula C9H7N3O3 B4334526 methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate

methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B4334526
M. Wt: 205.17 g/mol
InChI Key: CHHYVCCLMDOANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substituents and specific properties.

    Pyrido[1,2-a]pyrimidines: These compounds have a similar bicyclic structure but may have different functional groups and biological activities.

Uniqueness: Methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

methyl 4-oxopyrimido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-15-8(14)6-5-7(13)12-4-2-3-10-9(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYVCCLMDOANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=CC=NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 6
methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.